Binding Affinity to Serum Albumin: Comparable to Eosin Y for Macro-Scale Protein Assays
The binding affinity of Eosin B to bovine serum albumin (BSA) is equivalent to that of Eosin Y under acidic conditions, confirming its viability for protein quantification when lower sensitivity is acceptable or preferred [1]. Both dyes form electrostatic complexes with basic amino acid residues, with binding constants measured at 0.82 nmol/nmol of reactive amino acid at pH 1.96 [1].
| Evidence Dimension | Binding Constant (BSA, pH 1.96) |
|---|---|
| Target Compound Data | 0.82 nmol/nmol of reactive amino acid |
| Comparator Or Baseline | Eosin Y: 0.82 nmol/nmol of reactive amino acid |
| Quantified Difference | 0% (equivalent) |
| Conditions | Acidic pH (1.96), bovine serum albumin (BSA) as target |
Why This Matters
This equivalence ensures Eosin B can reliably substitute for Eosin Y in macro-scale protein assays where the primary binding interaction is conserved, offering a colorimetrically distinct alternative.
- [1] Waheed, A. A., & Gupta, P. D. (2000). Mechanism of dye binding in the protein assay using eosin dyes. Analytical Biochemistry, 287(1), 73-79. doi:10.1006/abio.2000.4793 View Source
